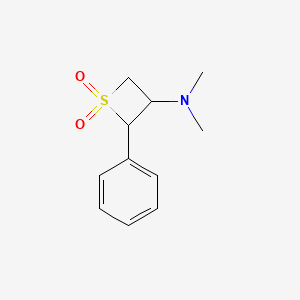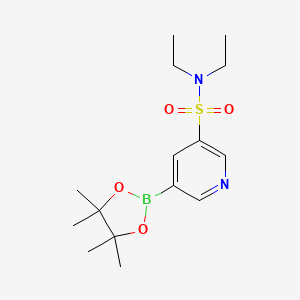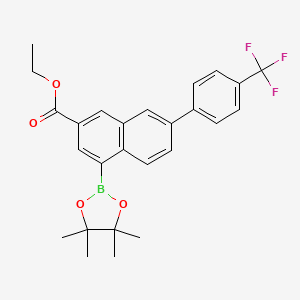
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate is a complex organic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boronate ester group and a trifluoromethyl-substituted phenyl group attached to a naphthoate backbone. These structural features make it a valuable intermediate in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate typically involves the following steps:
Formation of the Boronate Ester Group: This step involves the reaction of a suitable boronic acid or boronic ester with a pinacol to form the boronate ester group. The reaction is usually carried out under mild conditions using a palladium catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with the Naphthoate Backbone: The final step involves the coupling of the boronate ester and trifluoromethyl-substituted phenyl group with the naphthoate backbone. This is typically achieved using a Suzuki-Miyaura cross-coupling reaction, which is facilitated by a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. Additionally, the reaction conditions are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronate ester group to a borane or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes.
科学的研究の応用
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and protein-ligand interactions. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its uptake and distribution in biological systems.
類似化合物との比較
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(4-(trifluoromethyl)phenyl)-2-naphthoate can be compared with other similar compounds, such as:
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amine
These compounds share the boronate ester group but differ in their additional functional groups and overall structure. The presence of the trifluoromethyl-substituted phenyl group in this compound imparts unique properties, such as increased stability and lipophilicity, making it distinct from its analogs.
特性
分子式 |
C26H26BF3O4 |
|---|---|
分子量 |
470.3 g/mol |
IUPAC名 |
ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylate |
InChI |
InChI=1S/C26H26BF3O4/c1-6-32-23(31)19-14-18-13-17(16-7-10-20(11-8-16)26(28,29)30)9-12-21(18)22(15-19)27-33-24(2,3)25(4,5)34-27/h7-15H,6H2,1-5H3 |
InChIキー |
BVMACBYRMAEAKX-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C=CC(=C3)C4=CC=C(C=C4)C(F)(F)F)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene,[bromo[(dibromomethyl)sulfonyl]methyl]-](/img/structure/B13990292.png)
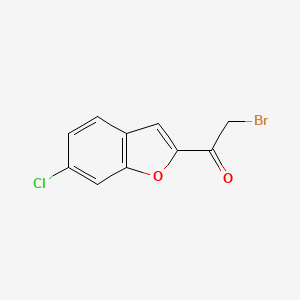

![4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B13990302.png)
![3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B13990305.png)
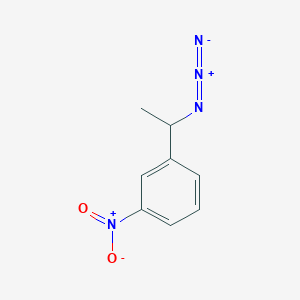
![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile](/img/structure/B13990320.png)


